molecular formula C20H26N2O2 B4188568 N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

Cat. No. B4188568
M. Wt: 326.4 g/mol
InChI Key: JLHBGBZHRPMSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide, also known as CP 47,497 or simply CP 47, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, particularly CB1, and has been widely used in scientific research to study the effects of cannabinoids on the body.

Mechanism of Action

N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 is a potent agonist of the cannabinoid receptors, particularly CB1. When it binds to CB1 receptors, it activates a signaling pathway that leads to a variety of physiological effects, including pain relief, appetite stimulation, and mood modulation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, stimulate appetite, and modulate mood. It has also been shown to have potential therapeutic effects on neurological disorders such as epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the mechanism of action of cannabinoids. It is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 in lab experiments. It is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids. Additionally, its potency may make it difficult to accurately dose in experiments.

Future Directions

There are several future directions for research on N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 and other synthetic cannabinoids. One area of interest is the potential therapeutic effects of cannabinoids on various conditions, including pain, inflammation, and neurological disorders. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic properties and fewer side effects.
Conclusion:
N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 is a potent synthetic cannabinoid that has been widely used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a variety of biochemical and physiological effects, and has potential therapeutic applications for a range of conditions. While there are limitations to its use in lab experiments, N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 remains a valuable tool for studying the mechanism of action of cannabinoids and developing new therapeutic agents.

Scientific Research Applications

N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 has been widely used in scientific research to study the effects of cannabinoids on the body. It has been used to study the mechanism of action of cannabinoids, as well as their biochemical and physiological effects. N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 has also been used to study the potential therapeutic effects of cannabinoids on various conditions, including pain, inflammation, and neurological disorders.

properties

IUPAC Name

N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-20(2,3)19(24)16-12-22(17-11-7-6-10-15(16)17)13-18(23)21-14-8-4-5-9-14/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHBGBZHRPMSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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